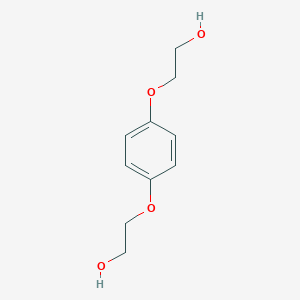

1,4-Bis(2-hydroxyethoxy)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26611. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-[4-(2-hydroxyethoxy)phenoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-4,11-12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPYFJNYAMXZJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCO)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41675-76-7 | |

| Record name | Poly(oxy-1,2-ethanediyl), α,α′-1,4-phenylenebis[ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41675-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5026702 | |

| Record name | 2,2'-[1,4-Phenylenebis(oxy)]diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Ethanol, 2,2'-[1,4-phenylenebis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

104-38-1 | |

| Record name | Hydroquinone bis(2-hydroxyethyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-(p-Phenylenedioxy)diethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis(2-hydroxyethoxy)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Bis(2-hydroxyethoxy)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-[1,4-phenylenebis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-[1,4-Phenylenebis(oxy)]diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-p-phenylenedioxydiethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-(P-PHENYLENEDIOXY)DIETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2PVM9C37Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Bis(2-hydroxyethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-Bis(2-hydroxyethoxy)benzene, a significant building block in polymer chemistry and a potential component in drug delivery systems. This document details the prevalent synthetic methodology, experimental procedures, and in-depth characterization data.

Introduction

This compound, also known as hydroquinone (B1673460) bis(2-hydroxyethyl) ether, is an aromatic diol that serves as a crucial monomer and chain extender in the synthesis of various polymers, including polyesters and polyurethanes. Its symmetrical structure, containing two primary hydroxyl groups, imparts desirable properties to the resulting polymers, such as improved thermal stability and mechanical strength. This guide outlines a common and effective laboratory-scale synthesis and the analytical techniques used to verify its structure and purity.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of hydroquinone with a suitable 2-hydroxyethylating agent, such as 2-chloroethanol, in the presence of a base.

Synthesis Workflow

Spectroscopic Analysis of 1,4-Bis(2-hydroxyethoxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1,4-Bis(2-hydroxyethoxy)benzene. These predictions are based on established principles of spectroscopy and analysis of analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.90 | Singlet | 4H | Ar-H |

| ~4.05 | Triplet | 4H | O-CH₂ -CH₂-OH |

| ~3.80 | Triplet | 4H | O-CH₂-CH₂ -OH |

| Variable | Broad Singlet | 2H | -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~153 | C -O (Aromatic) |

| ~115 | C -H (Aromatic) |

| ~70 | O-C H₂-CH₂-OH |

| ~61 | O-CH₂-C H₂-OH |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550-3200 | Strong, Broad | O-H Stretch (Alcohol) |

| 3100-3000 | Medium | C-H Stretch (Aromatic) |

| 2950-2850 | Medium | C-H Stretch (Aliphatic) |

| 1610, 1510 | Strong | C=C Stretch (Aromatic Ring) |

| 1240 | Strong | C-O Stretch (Aryl Ether) |

| 1080 | Strong | C-O Stretch (Primary Alcohol) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 198 | [M]⁺ (Molecular Ion) |

| 153 | [M - CH₂CH₂OH]⁺ |

| 137 | [M - OCH₂CH₂OH]⁺ |

| 109 | [HO-C₆H₄-O]⁺ |

| 45 | [CH₂CH₂OH]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR to achieve adequate signal intensity.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a benchtop FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

The final spectrum is an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio, typically recorded over a range of 4000 to 400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will provide fragmentation information. Electrospray Ionization (ESI) is suitable for LC-MS and is a softer ionization technique that often preserves the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to 4-Ethoxyphenylurea (Dulcin)

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound requested, 4-Ethoxyphenylurea, is correctly identified by CAS number 150-69-6. The provided CAS number 104-38-1 corresponds to Hydroquinone bis(2-hydroxyethyl) ether, a different chemical entity. This guide will focus on 4-Ethoxyphenylurea, also known as Dulcin (B141269).

Abstract

4-Ethoxyphenylurea, widely known by its trivial name Dulcin, is a synthetic compound historically used as an artificial sweetener. First synthesized in 1883, it is approximately 250 times sweeter than sucrose (B13894) and was valued for its lack of a bitter aftertaste, a common issue with other sweeteners like saccharin.[1] Despite its desirable taste profile, safety concerns led to its ban in many countries, including the United States in 1954, due to findings of chronic toxicity in animal studies.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, and known biological effects of 4-Ethoxyphenylurea, intended to serve as a resource for researchers in toxicology and medicinal chemistry.

Physicochemical Properties

4-Ethoxyphenylurea is a white, crystalline solid.[2] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of 4-Ethoxyphenylurea

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂O₂ | [3] |

| Molecular Weight | 180.20 g/mol | [4] |

| Appearance | White needle-like crystals or powder | [1] |

| Melting Point | 173-174 °C | [5] |

| Boiling Point | Decomposes | [1][4] |

| Solubility in Water | 1.25 g/L at 25 °C | [1][4] |

| Solubility in other solvents | Soluble in alcohol | [1][4] |

Table 2: Chemical Identifiers and Spectral Data

| Identifier/Data | Value | Reference |

| CAS Number | 150-69-6 | [3] |

| IUPAC Name | (4-ethoxyphenyl)urea | [4] |

| Synonyms | Dulcin, Sucrol, Valzin, p-Phenetolcarbamide | [1][2] |

| InChI Key | GGLIEWRLXDLBBF-UHFFFAOYSA-N | [3] |

| SMILES | CCOC1=CC=C(C=C1)NC(=O)N | |

| Mass Spectrum | Data available via NIST WebBook | [3] |

| UV/Visible Spectrum | Data available via NIST WebBook | [3] |

Synthesis of 4-Ethoxyphenylurea

Several synthetic routes for 4-Ethoxyphenylurea have been established. The most common methods start from p-phenetidine (B124905) or its derivatives.

This is a widely cited and robust method for the preparation of 4-Ethoxyphenylurea.

Reaction Scheme:

References

- 1. Dulcin - Wikipedia [en.wikipedia.org]

- 2. 128. Ethoxyphenylurea, 4- (Dulcin) (FAO Nutrition Meetings Report Series 44a) [inchem.org]

- 3. Urea, (4-ethoxyphenyl)- [webbook.nist.gov]

- 4. dulcin or sucrol or valzin(p-phen-ethyl-urea)-or(4-ethoxy phenyl)urea-synthesis,physical-chemical properties-by study everything [studyeverythingsjr.blogspot.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

The Reaction of 1,4-Bis(2-hydroxyethoxy)benzene with Diisocyanates: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of polyurethanes is a cornerstone of polymer chemistry, with applications spanning from industrial elastomers to advanced biomedical devices. A critical component in many high-performance polyurethane systems is the chain extender, which plays a pivotal role in defining the final properties of the polymer. 1,4-Bis(2-hydroxyethoxy)benzene, also known as hydroquinone (B1673460) bis(2-hydroxyethyl) ether (HQEE), is a symmetrical aromatic diol frequently employed as a chain extender, particularly in systems based on 4,4'-methylene diphenyl diisocyanate (MDI). Its rigid aromatic core and reactive hydroxyl groups contribute to the formation of well-defined hard segments within the polyurethane structure, imparting exceptional mechanical and thermal properties to the resulting material.

This in-depth technical guide explores the core principles of the reaction mechanism between this compound and various diisocyanates, providing a detailed overview for researchers, scientists, and professionals in drug development. The guide will delve into the reaction kinetics, experimental protocols for synthesis and characterization, and a comparative analysis of the influence of different diisocyanates on the final polymer properties.

Core Reaction Mechanism: A Step-Growth Polymerization

The formation of polyurethanes from this compound and diisocyanates proceeds via a step-growth polymerization mechanism. This process involves the sequential reaction of the hydroxyl (-OH) groups of the diol with the isocyanate (-NCO) groups of the diisocyanate to form urethane (B1682113) linkages.

The fundamental reaction can be depicted as follows:

Where:

-

R represents the 1,4-phenylenebis(2-ethoxy) group from this compound.

-

R' represents the organic moiety of the diisocyanate.

The reaction is a nucleophilic addition of the alcohol's hydroxyl group to the electrophilic carbon of the isocyanate group. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the carbon atom of the isocyanate group, leading to the formation of a urethane bond.

Influence of Diisocyanate Structure on Reactivity

The structure of the diisocyanate significantly influences the reaction kinetics. Diisocyanates are broadly categorized into aromatic and aliphatic types.

-

Aromatic Diisocyanates (e.g., MDI, TDI): The isocyanate groups are directly attached to an aromatic ring. The electron-withdrawing nature of the aromatic ring increases the electrophilicity of the isocyanate carbon, making them more reactive towards nucleophiles like hydroxyl groups. Consequently, reactions with aromatic diisocyanates are generally faster.

-

Aliphatic Diisocyanates (e.g., HDI): The isocyanate groups are attached to an aliphatic chain. The absence of the activating aromatic ring results in lower reactivity compared to their aromatic counterparts.

The general order of reactivity is: Aromatic Diisocyanates > Aliphatic Diisocyanates .

Quantitative Data Summary

While specific kinetic data for the reaction of this compound with all diisocyanates is not extensively available in a single source, the following table summarizes typical pseudo-first-order rate constants for the uncatalyzed reaction of 4,4'-MDI with various polyols at 80 °C in toluene, which can serve as a reference for understanding the relative reactivities.

| Polyol | Pseudo-first-order rate constant (k) [min⁻¹] |

| Poly(ε-caprolactone) diol (PCLD) | (1.8 ± 0.1) x 10⁻³ |

| Polytetrahydrofuran (PTHF) | (1.1 ± 0.1) x 10⁻³ |

| Poly(propylene glycol) (PPG) | (4.5 ± 0.1) x 10⁻⁴ |

| Poly(propylene glycol) glycerol (B35011) triether | (4.7 ± 0.1) x 10⁻⁴ |

Data sourced from a study on uncatalyzed reactions of 4,4'-MDI with polymer polyols.[1]

The mechanical properties of polyurethanes are significantly influenced by the choice of diisocyanate and the use of this compound as a chain extender. The following table provides a qualitative comparison of the expected properties.

| Property | MDI-based Polyurethane with HQEE | TDI-based Polyurethane with HQEE | HDI-based Polyurethane with HQEE |

| Tensile Strength | High | High | Moderate to High |

| Hardness | High | High | Moderate |

| Tear Strength | Excellent | Good | Good |

| Thermal Stability | Excellent | Good | Good |

| Light Stability | Poor (can yellow) | Poor (can yellow) | Excellent (non-yellowing) |

| Flexibility | Moderate | Good | Excellent |

Experimental Protocols

Synthesis of Polyurethane via a Prepolymer Method

This method involves a two-step process: first, the synthesis of an isocyanate-terminated prepolymer, followed by chain extension with this compound.

Materials:

-

Polyol (e.g., Polytetramethylene ether glycol - PTMEG)

-

Diisocyanate (e.g., 4,4'-MDI)

-

Chain Extender: this compound (HQEE)

-

Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

-

Solvent (e.g., N,N-Dimethylformamide - DMF, if solution polymerization is desired)

Procedure:

-

Drying of Reagents: The polyol and HQEE should be dried under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any moisture, which can react with the isocyanate.

-

Prepolymer Synthesis:

-

In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, charge the dried polyol.

-

Heat the polyol to the desired reaction temperature (e.g., 70-80 °C) under a nitrogen atmosphere.

-

Add the diisocyanate to the polyol with vigorous stirring. The molar ratio of NCO to OH groups is typically kept between 1.5 and 2.5.

-

Maintain the reaction at the set temperature for a specified time (e.g., 1-2 hours) until the theoretical NCO content is reached. The NCO content can be monitored by titration.

-

-

Chain Extension:

-

Dissolve the dried this compound in a suitable solvent (if applicable) or melt it if conducting a bulk polymerization.

-

Add the chain extender solution/melt to the prepolymer with vigorous stirring. The amount of chain extender is calculated to react with the remaining NCO groups.

-

Add a catalyst, such as a few drops of DBTDL, to accelerate the chain extension reaction.

-

Continue stirring for a few minutes until the mixture becomes viscous.

-

-

Curing:

-

Pour the viscous mixture into a preheated mold.

-

Cure the polymer in an oven at a specific temperature and time (e.g., 100-120 °C for 12-24 hours).

-

-

Post-Curing:

-

After demolding, the polyurethane can be post-cured at a slightly lower temperature for an extended period to ensure complete reaction and stabilization of properties.

-

Characterization of Polyurethane

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool to monitor the progress of the polymerization and to characterize the structure of the final polyurethane.

-

Procedure: A small sample of the polymer is placed on the ATR crystal of the FTIR spectrometer, or a thin film is cast on a KBr pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Key Bands to Monitor:

-

-NCO stretching: A strong absorption band around 2270 cm⁻¹ indicates the presence of unreacted isocyanate groups. The disappearance of this peak signifies the completion of the reaction.[2]

-

-OH stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponds to the hydroxyl groups of the diol and any moisture.

-

N-H stretching: The appearance of a band around 3300 cm⁻¹ is indicative of the formation of the urethane linkage.

-

C=O stretching (urethane): A strong absorption band around 1700-1730 cm⁻¹ confirms the presence of the urethane carbonyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the chemical structure of the polyurethane.

-

Procedure: A small amount of the polymer is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The ¹H NMR spectrum is then recorded.

-

Expected Chemical Shifts (illustrative, may vary with solvent and specific structure):

-

Aromatic protons of HQEE: ~6.8-7.2 ppm

-

-OCH₂- protons of HQEE: ~4.0-4.3 ppm

-

-CH₂- protons adjacent to the urethane nitrogen: ~3.1-3.4 ppm

-

Urethane N-H proton: ~7.0-9.5 ppm (can be broad and may exchange with D₂O)

-

Aromatic protons of MDI/TDI: ~7.0-8.0 ppm

-

Aliphatic protons of HDI: ~1.3-1.6 ppm and ~3.0-3.2 ppm

-

Visualizing the Reaction and Workflow

Signaling Pathway of Polyurethane Formation

The following diagram illustrates the step-wise formation of a polyurethane chain from a diol and a diisocyanate.

Caption: Step-growth polymerization of polyurethane.

Experimental Workflow for Polyurethane Synthesis and Characterization

This diagram outlines the typical workflow for the laboratory synthesis and subsequent analysis of polyurethanes.

Caption: Workflow for polyurethane synthesis and analysis.

Conclusion

The reaction of this compound with diisocyanates is a versatile and powerful method for producing high-performance polyurethanes. The choice of diisocyanate has a profound impact on the reaction kinetics and the final properties of the polymer, with aromatic diisocyanates offering higher reactivity and leading to materials with excellent strength and thermal stability, while aliphatic diisocyanates provide superior light stability. By carefully controlling the stoichiometry, reaction conditions, and choice of catalyst, researchers can tailor the properties of the resulting polyurethanes to meet the demanding requirements of various applications, from industrial components to sophisticated biomedical devices. The experimental protocols and characterization techniques outlined in this guide provide a solid foundation for the synthesis and analysis of these important materials.

References

An In-depth Technical Guide to 1,4-Bis(2-hydroxyethoxy)benzene: Chemical Structure, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(2-hydroxyethoxy)benzene, also known as hydroquinone (B1673460) bis(2-hydroxyethyl) ether, is an aromatic diol of significant interest in polymer chemistry. Its symmetric structure, featuring a central benzene (B151609) ring flanked by two hydroxyethoxy arms, imparts unique properties to polymers derived from it. This technical guide provides a comprehensive overview of the chemical structure, reactivity, and applications of this compound, with a focus on its role as a chain extender in the synthesis of polyurethanes and polyesters. Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of its key physical and spectroscopic properties.

Chemical Structure and Properties

This compound is a white crystalline solid at room temperature. The molecule consists of a hydroquinone core that has been di-O-alkylated with ethylene (B1197577) oxide moieties, resulting in a symmetrical structure with two terminal primary hydroxyl groups. This bifunctionality is the cornerstone of its utility in step-growth polymerization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₄ | [1] |

| Molecular Weight | 198.22 g/mol | [1] |

| CAS Number | 104-38-1 | [1] |

| Appearance | White to light yellow powder or lump | [1] |

| Melting Point | 101.0 to 107.0 °C | [1] |

| Purity | >95.0% (GC) | [1] |

Spectroscopic Data (Predicted)

¹H NMR (DMSO-d₆, 400 MHz):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.85 | s | 4H | Ar-H |

| ~4.80 | t, J=5.5 Hz | 2H | -OH |

| ~3.95 | t, J=5.0 Hz | 4H | Ar-O-CH ₂- |

| ~3.70 | q, J=5.2 Hz | 4H | -CH ₂-OH |

¹³C NMR (DMSO-d₆, 100 MHz):

| Chemical Shift (ppm) | Assignment |

| ~152.5 | C -O (Aromatic) |

| ~115.0 | Ar-C H |

| ~69.0 | Ar-O-C H₂- |

| ~59.5 | -C H₂-OH |

FTIR (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretch (hydroxyl) |

| 3050-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1510 | C=C stretch (aromatic ring) |

| 1240 | C-O stretch (aryl ether) |

| 1080 | C-O stretch (primary alcohol) |

Mass Spectrometry (EI):

| m/z | Interpretation |

| 198 | [M]⁺ (Molecular ion) |

| 153 | [M - CH₂CH₂OH]⁺ |

| 109 | [M - 2(CH₂CH₂OH) + H]⁺ |

| 110 | [HO-C₆H₄-OH]⁺ |

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of hydroquinone with a suitable 2-haloethanol, typically 2-chloroethanol (B45725), in the presence of a base.

Reaction Scheme

Detailed Experimental Protocol

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis[4][5][6].

Materials:

-

Hydroquinone

-

2-Chloroethanol

-

Sodium hydroxide (B78521) (NaOH) or Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or Water as solvent

-

Hydrochloric acid (HCl) for neutralization

-

Ethyl acetate (B1210297) for extraction

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve hydroquinone (1.0 eq.) and the base (e.g., NaOH, 2.2 eq.) in the chosen solvent (e.g., water or DMF).

-

Addition of Alkylating Agent: While stirring the mixture, add 2-chloroethanol (2.2 eq.) dropwise to the flask at room temperature.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain under reflux with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solid precipitates, filter the mixture. If no solid forms, proceed to the next step.

-

Neutralize the reaction mixture with dilute hydrochloric acid until it reaches a pH of ~7.

-

If water was used as the solvent, the product may precipitate upon cooling and neutralization. If so, collect the solid by vacuum filtration and wash with cold water.

-

If DMF was used as the solvent, or if the product does not precipitate, perform a liquid-liquid extraction. Add water to the reaction mixture and extract with ethyl acetate (3 x volume of the aqueous layer).

-

-

Purification:

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

-

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its two primary hydroxyl groups. These functional groups can undergo a variety of reactions, most notably esterification and reactions with isocyanates, making it a valuable monomer for the synthesis of polymers.

Reactivity of the Hydroxyl Groups

The terminal hydroxyl groups of this compound exhibit typical alcohol reactivity. They can be:

-

Esterified: In the presence of an acid catalyst or by conversion to an alkoxide, they react with carboxylic acids, acid chlorides, or acid anhydrides to form esters[7]. This is the basis for its use in polyester (B1180765) synthesis.

-

Reacted with Isocyanates: The hydroxyl groups readily react with isocyanate groups (-NCO) to form urethane (B1682113) linkages (-NH-COO-). This reaction is fundamental to the formation of polyurethanes[8][9].

Role in Polymer Synthesis

This compound serves as a chain extender or a monomer in the synthesis of various polymers, enhancing their properties.

-

Polyurethanes: In the synthesis of thermoplastic polyurethanes (TPU), it acts as a chain extender for the hard segment. The rigid benzene ring and the flexible hydroxyethoxy chains contribute to a combination of hardness, elasticity, and thermal stability in the resulting polymer[8][10].

-

Polyesters: It can be used as a diol monomer in polycondensation reactions with dicarboxylic acids (or their derivatives) to produce polyesters. The introduction of the aromatic ring into the polyester backbone generally increases the glass transition temperature (Tg) and thermal stability of the material[11].

Biological Activity and Drug Development Applications

Currently, there is a lack of significant research or reporting on the direct biological activity of this compound or its direct application in drug development. Its primary utility lies in the field of materials science. However, its structural motif, a substituted hydroquinone, is present in various biologically active molecules. This could suggest potential, yet unexplored, avenues for its derivatives in medicinal chemistry. Any such applications would require extensive toxicological and pharmacological evaluation.

Safety and Handling

This compound should be handled with care in a well-ventilated area, following standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats to prevent skin and eye contact.

-

Handling: Avoid inhalation of dust. Minimize dust generation and accumulation. Wash thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is a versatile aromatic diol with a well-defined chemical structure and predictable reactivity centered around its terminal hydroxyl groups. Its primary and most significant application is as a chain extender and monomer in the synthesis of high-performance polymers like polyurethanes and polyesters, where it contributes to enhanced thermal and mechanical properties. While its direct biological applications are not currently established, its robust chemistry and the valuable properties it imparts to materials ensure its continued importance in the field of polymer science. Further research could explore its potential in other areas, including as a scaffold for novel functional materials or in the synthesis of specialized chemical intermediates.

References

- 1. This compound | 104-38-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. 1,3-Bis(2-hydroxyethoxy)benzene(102-40-9) 1H NMR spectrum [chemicalbook.com]

- 3. 1,3-Bis(2-hydroxyethoxy)benzene | C10H14O4 | CID 66885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. iajpr.com [iajpr.com]

- 8. specialchem.com [specialchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 1,4-Bis(2-hydroxyethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-Bis(2-hydroxyethoxy)benzene (CAS No. 104-38-1), a chemical intermediate with applications in polymer synthesis and other industrial processes. Understanding its solubility in various solvents is crucial for its effective use in research, development, and manufacturing.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can dissolve in the solvent at a specific temperature and pressure. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. The molecular structure of this compound, featuring a central nonpolar benzene (B151609) ring and two polar hydroxyethoxy side chains, results in a nuanced solubility profile across different solvent classes.

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound is essential for process design, formulation development, and purification. The following table summarizes the available solubility data in various common solvents at standard temperature.

| Solvent | Temperature (°C) | Solubility (wt%) |

| Water | 25 | < 1 |

| Acetone | 25 | 4 |

| Ethanol | 25 | 4 |

| Ethyl Acetate | 25 | 1 |

| N,N-Dimethylformamide (DMF) | Ambient | Very Soluble |

| Methanol | Ambient | Soluble |

| Glacial Acetic Acid | Ambient | Sparingly Soluble |

| Chloroform | Ambient | Very Slightly Soluble |

Note: "Very Soluble," "Soluble," "Sparingly Soluble," and "Very Slightly Soluble" are qualitative terms from literature and indicate a relative order of solubility. The quantitative data at 25°C provides a more precise measure.

There is some discrepancy in the reported water solubility of this compound, with some sources describing it as "soluble" and others as "practically insoluble." The available quantitative data indicates a low solubility of less than 1% by weight at 25°C, which aligns with the description of being practically insoluble. This highlights the importance of consulting quantitative data when available.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The gravimetric method is a widely used and reliable technique for determining the solubility of a solid in a liquid.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the solute in the solvent at a specific temperature, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass of the solvent.

Materials and Apparatus:

-

This compound (solute)

-

Solvent of interest

-

Analytical balance

-

Constant temperature bath (e.g., water bath or oil bath)

-

Stirring mechanism (e.g., magnetic stirrer and stir bar)

-

Syringe filters (with a pore size suitable to remove undissolved solids, e.g., 0.45 µm)

-

Pre-weighed vials

-

Oven for drying

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously for a sufficient period to allow the solution to reach equilibrium. The time required to reach equilibrium can vary depending on the solute and solvent and should be determined experimentally (e.g., by taking measurements at different time points until the concentration remains constant).

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

-

Immediately filter the solution through a syringe filter into a pre-weighed vial to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. The drying temperature should be below the boiling point of the solute and above that of the solvent.

-

Periodically remove the vial from the oven, allow it to cool in a desiccator, and weigh it. Repeat this process until a constant mass is achieved, indicating that all the solvent has been removed.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the vial minus the initial mass of the empty vial.

-

The mass of the solvent is the total mass of the saturated solution minus the mass of the dissolved solute.

-

The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or weight percentage (wt%).

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

Solubility (wt%) = (Mass of solute / (Mass of solute + Mass of solvent)) x 100

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the gravimetric determination of solubility.

Caption: Gravimetric method workflow for solubility determination.

Conclusion

This technical guide has provided a summary of the available solubility data for this compound and a detailed experimental protocol for its determination using the gravimetric method. The provided information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound. Further experimental studies are warranted to establish a more comprehensive temperature-dependent solubility profile in a wider range of solvents.

A Technical Guide to the Thermal Properties of 1,4-Bis(2-hydroxyethoxy)benzene

Audience: Researchers, Scientists, and Drug Development Professionals Chemical Identity: 1,4-Bis(2-hydroxyethoxy)benzene CAS Number: 104-38-1 Molecular Formula: C₁₀H₁₄O₄ Molecular Weight: 198.22 g/mol

This document provides a concise technical overview of the known thermal properties of this compound, also known as Hydroquinone bis(2-hydroxyethyl) ether. The information is compiled from various chemical data sources to support research and development activities.

Physical and Thermal Properties

This compound is a white crystalline solid at room temperature.[1] Its key thermal characteristics are summarized below. The data represents typical values found in chemical supplier specifications and databases.

| Property | Value | Citations |

| Physical State | White Crystalline Powder / Solid | [1][2][3] |

| Melting Point | 103 - 107 °C | [1][2][3] |

| Boiling Point | ~380 °C | [3] |

| Thermal Decomposition | Decomposes upon combustion to generate irritating or toxic gases. | [3] |

Note: Specific thermal analysis data from techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound is not extensively detailed in publicly available literature. The primary reported thermal event is its melting point. During a fire, thermal decomposition or combustion may produce irritating and highly toxic gases.[3]

Experimental Protocols for Thermal Analysis

To fully characterize the thermal stability, phase transitions, and degradation profile of this compound, standard analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended. The following sections describe generalized protocols for these experiments.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is ideal for determining melting point, glass transition temperature, and heats of fusion.

Objective: To determine the melting point and heat of fusion of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

-

Pan Sealing: Hermetically seal the pan to ensure a closed system, preventing any loss of material through evaporation. An empty, sealed aluminum pan is to be used as the reference.

-

Instrument Setup: Place both the sample and reference pans into the DSC instrument cell.

-

Thermal Program:

-

Equilibrate the cell at a baseline temperature, for example, 25 °C.

-

Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature well above the expected melting point (e.g., 150 °C).

-

Maintain an inert atmosphere by purging the cell with nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation.

-

-

Data Analysis: The resulting DSC thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is taken as the melting point, and the integrated area of the peak corresponds to the heat of fusion (ΔHfus).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

Objective: To determine the onset of thermal decomposition for this compound.

Methodology:

-

Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan onto the TGA's microbalance.

-

Thermal Program:

-

Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant heating rate, such as 10 or 20 °C/min.

-

Conduct the analysis under a controlled atmosphere, typically an inert nitrogen atmosphere (flow rate of 50-100 mL/min), to study thermal decomposition without combustion. A separate run in an oxidative (air or oxygen) atmosphere can be performed for combustion analysis.

-

-

Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition. The derivative of this curve (DTG curve) can be used to identify the temperatures at which the rate of mass loss is maximal.

Visualized Workflow

The following diagram illustrates a generalized workflow for the thermal characterization of a chemical compound like this compound.

Caption: General workflow for thermal analysis of a chemical compound.

References

An In-depth Technical Guide to the Synthesis and Purity of Hydroquinone bis(2-hydroxyethyl) ether (HQEE)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purity analysis of Hydroquinone (B1673460) bis(2-hydroxyethyl) ether (HQEE), a critical chain extender in the production of high-performance polyurethanes. This document details common synthetic routes, purification protocols, and analytical methods for quality control, presented in a format tailored for scientific and research applications.

Introduction

Hydroquinone bis(2-hydroxyethyl) ether (HQEE), with the chemical formula C10H14O4, is a symmetrical aromatic diol.[1] Its structure, featuring a rigid hydroquinone core flanked by flexible hydroxyethyl (B10761427) ether chains, imparts a unique combination of hardness, thermal stability, and resilience to polyurethane elastomers.[1] HQEE is primarily synthesized through the reaction of hydroquinone with ethylene (B1197577) oxide.[1][2] The purity of HQEE is paramount, as impurities can negatively impact the final properties of the polyurethane product. This guide outlines the key methodologies for its synthesis and quality assessment.

Synthesis of Hydroquinone bis(2-hydroxyethyl) ether

The most prevalent industrial synthesis of HQEE involves the ethoxylation of hydroquinone with ethylene oxide. This reaction is typically carried out under pressure and at elevated temperatures in the presence of a catalyst. Variations in catalysts, solvents, and reaction conditions can influence the yield and purity of the final product.

Synthesis via Ethoxylation of Hydroquinone

A common method for synthesizing HQEE is the reaction of hydroquinone with ethylene oxide in the presence of a catalyst. This process can be performed in a batch reactor, and more recently, in continuous flow systems using microreactors.

Reaction Scheme:

Hydroquinone + 2 Ethylene Oxide → Hydroquinone bis(2-hydroxyethyl) ether

A ferrocene-based catalyst is often employed to enhance reaction efficiency and product purity.[3] The use of an ether solvent helps to dissolve the high-melting-point hydroquinone, allowing the reaction to proceed at a lower temperature and minimizing the formation of colored byproducts.[3]

Alternatively, alkaline catalysts such as sodium hydroxide (B78521) or potassium hydroxide can be used.[4] A more recent development involves the use of a microchannel continuous process, which offers advantages in terms of safety, heat and mass transfer efficiency, and reduced reaction time.[4]

Comparative Synthesis Data

The choice of synthesis method and conditions can significantly impact the final product's purity and other key parameters. The following table summarizes quantitative data from different synthetic approaches.

| Parameter | Method 1: Ferrocene Catalyst in Ether Solvent | Method 2: Continuous Microchannel Reactor |

| Reactants | Hydroquinone, Ethylene Oxide | Hydroquinone, Ethylene Oxide |

| Catalyst | 1,1'-bis(diphenylphosphino)ferrocene | Sodium Hydroxide or Potassium Hydroxide |

| Solvent | Diethylene glycol dimethyl ether | Water |

| Reaction Temperature | 130-135°C | 80-150°C |

| Reaction Pressure | -0.05-0.4 MPa | 1-2 MPa |

| Reaction Time | ~4 hours (after ethylene oxide addition) | 3-10 minutes (residence time) |

| Reported Purity | ≥99% | High conversion, specific purity not detailed |

| Hydroxyl Value | 565-570 mgKOH/g | Not specified |

Experimental Protocol: Batch Synthesis with Ferrocene Catalyst

This protocol is based on the methodology described in Chinese patent CN105523905A.[3]

Materials:

-

Hydroquinone (550g)

-

1,1'-bis(diphenylphosphino)ferrocene (1.0g)

-

Diethylene glycol dimethyl ether (440g)

-

Ethylene oxide (506g)

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Jacketed glass reactor with overhead stirrer, thermocouple, gas inlet, and vacuum connection

-

Ethylene oxide feed system

-

Heating and cooling circulator

-

Vacuum pump

-

Distillation apparatus

Procedure:

-

Reactor Setup: Charge the reactor with hydroquinone, 1,1'-bis(diphenylphosphino)ferrocene, and diethylene glycol dimethyl ether.

-

Inerting: Evacuate the reactor and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Dissolution: Under a nitrogen blanket, heat the reactor contents to 100°C and maintain for 3-4 hours with stirring until all solids are completely dissolved.

-

Degassing: At 100°C, apply a vacuum for 20 minutes to remove any low-boiling point substances.

-

Ethoxylation: Over a period of 5 hours, continuously feed ethylene oxide into the reactor, maintaining the reaction temperature between 130-135°C and the pressure between -0.05 and 0.4 MPa.

-

Reaction Completion: After the ethylene oxide addition is complete, maintain the reaction conditions for an additional 4 hours.

-

Quenching and Degassing: Cool the reactor to 80°C and apply a vacuum to remove any unreacted ethylene oxide.

-

Solvent Removal: Gradually heat the reaction mixture to 120°C under reduced pressure to distill off the diethylene glycol dimethyl ether. The distillation is typically carried out for approximately 7 hours.

-

Product Isolation: The remaining product is crude Hydroquinone bis(2-hydroxyethyl) ether.

Safety Precautions for Ethylene Oxide: Ethylene oxide is a highly flammable, toxic, and carcinogenic gas. All work with ethylene oxide must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat, must be worn. An ethylene oxide gas detector should be in place. Ensure that all equipment is properly grounded to prevent static discharge.

Purification of Hydroquinone bis(2-hydroxyethyl) ether

Purification of the crude HQEE is essential to remove unreacted starting materials, catalyst residues, and byproducts. Recrystallization is a common and effective method for this purpose.

Experimental Protocol: Purification by Recrystallization

This protocol is a general procedure adapted from standard recrystallization techniques for similar aromatic compounds.

Materials:

-

Crude Hydroquinone bis(2-hydroxyethyl) ether

-

Recrystallization solvent (e.g., toluene, ethanol, or a mixed solvent system)

Equipment:

-

Erlenmeyer flask

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and flask

-

Vacuum source

Procedure:

-

Solvent Selection: Choose a solvent in which HQEE is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: Place the crude HQEE in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To promote the formation of large, pure crystals, avoid agitating the solution during the initial cooling phase.

-

Complete Crystallization: Once the solution has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

-

Drying: Dry the purified HQEE crystals under vacuum to remove any residual solvent.

Purity Analysis of Hydroquinone bis(2-hydroxyethyl) ether

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of HQEE and quantifying any related substances.

High-Performance Liquid Chromatography (HPLC)

HPLC analysis of HQEE is typically performed using a reversed-phase C18 column with a gradient elution of methanol (B129727) and water or acetonitrile (B52724) and water. A UV or photodiode array (PDA) detector is commonly used for detection.

Experimental Protocol: HPLC Purity Analysis

This protocol is based on established methods for the analysis of hydroquinone and its derivatives.

Materials and Equipment:

-

HPLC system with a gradient pump, autosampler, column oven, and UV or PDA detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (optional, for pH adjustment of the mobile phase)

-

HQEE reference standard

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol or Acetonitrile |

| Gradient | Example: 20% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 280-295 nm |

| Injection Volume | 10-20 µL |

Procedure:

-

Standard Solution Preparation: Accurately weigh a known amount of HQEE reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution. Prepare a series of working standards by serial dilution.

-

Sample Solution Preparation: Accurately weigh a known amount of the HQEE sample to be tested and dissolve it in the same solvent as the standard to a similar concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: The purity of the HQEE sample is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (area percent method) or by using a calibration curve generated from the standard solutions.

Visualizations

Synthesis Workflow

Caption: Synthesis and purification workflow for HQEE.

This guide provides a foundational understanding of the synthesis and purity analysis of Hydroquinone bis(2-hydroxyethyl) ether. For specific applications, further optimization of the described protocols may be necessary. Always consult relevant safety data sheets and perform a thorough risk assessment before conducting any chemical synthesis.

References

- 1. HQEE (HYDROQUINONE BIS(2-HYDROXYETHYL)ETHER) - Ataman Kimya [atamanchemicals.com]

- 2. Hydroquinone bis(2-hydroxyethyl)ether | 104-38-1 [chemicalbook.com]

- 3. CN105523905A - Method for synthesizing hydroquinone dihydroxyl diethyl ether - Google Patents [patents.google.com]

- 4. CN112679323A - Method for continuously synthesizing hydroquinone dihydroxyethyl ether - Google Patents [patents.google.com]

Physical and chemical properties of 1,4-di(2-hydroxyethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physical, chemical, and toxicological properties of 1,4-di(2-hydroxyethoxy)benzene. It includes detailed experimental protocols for its synthesis and analysis, making it a valuable resource for professionals in chemical research and drug development.

Introduction

1,4-Di(2-hydroxyethoxy)benzene, also widely known as Hydroquinone (B1673460) bis(2-hydroxyethyl) ether, is an aromatic diol with the chemical formula C₁₀H₁₄O₄.[1][2] Its structure features a central benzene (B151609) ring substituted at the para positions with two hydroxyethoxy groups. This symmetrical, bifunctional nature—possessing two terminal primary hydroxyl groups—makes it a valuable chemical intermediate and building block. While its primary application lies in polymer science as a chain extender for polyurethanes and other elastomers to enhance mechanical properties, its role as a rigid, bifunctional linker holds potential interest for medicinal chemists and drug development professionals in the synthesis of complex molecules.[3]

Physical and Chemical Properties

1,4-Di(2-hydroxyethoxy)benzene is typically a white to light yellow solid at room temperature.[1] It is known to be hygroscopic and should be stored under an inert atmosphere to maintain its purity.[2]

Table 1: Physical and Chemical Properties of 1,4-Di(2-hydroxyethoxy)benzene

| Property | Value | Source(s) |

| IUPAC Name | 2-[4-(2-hydroxyethoxy)phenoxy]ethanol | [4] |

| Synonyms | 1,4-Bis(2-hydroxyethoxy)benzene, Hydroquinone bis(2-hydroxyethyl) ether | [1][4] |

| CAS Number | 104-38-1 | [1][2] |

| Molecular Formula | C₁₀H₁₄O₄ | [2] |

| Molecular Weight | 198.22 g/mol | [2] |

| Appearance | White to light yellow/orange powder or lump | [1] |

| Melting Point | 101 - 107 °C | [1] |

| Physical State | Solid | [2] |

| Purity (Typical) | >95.0% (by GC) | [2] |

| Key Characteristics | Hygroscopic | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of 1,4-di(2-hydroxyethoxy)benzene. Below are the expected characteristics for major spectroscopic techniques.

Table 2: Spectroscopic Data and Expected Characteristics

| Technique | Expected Peaks / Signals | Rationale / Notes |

| ¹H NMR | δ ~6.8-7.0 ppm (s, 4H): Aromatic protons. δ ~3.9-4.1 ppm (m, 4H): -O-CH₂- protons. δ ~3.7-3.9 ppm (m, 4H): -CH₂-OH protons. δ ~2.0-3.0 ppm (br s, 2H): Hydroxyl (-OH) protons, position is variable and may exchange with D₂O. | Based on the structure and typical chemical shifts for similar compounds.[5][6][7] |

| ¹³C NMR | δ ~153 ppm: Aromatic C-O. δ ~115 ppm: Aromatic C-H. δ ~70 ppm: -O-CH₂-. δ ~61 ppm: -CH₂-OH. | Based on the structure and typical chemical shifts for similar compounds.[8][9][10] |

| FT-IR (KBr) | ~3300 cm⁻¹ (broad): O-H stretching (hydroxyl). ~3050 cm⁻¹ (weak): Aromatic C-H stretching. ~2900 cm⁻¹ (medium): Aliphatic C-H stretching. ~1510 cm⁻¹ (strong): Aromatic C=C stretching. ~1240 cm⁻¹ (strong): Aryl-O (ether) C-O stretching. ~1080 cm⁻¹ (strong): Aliphatic C-O stretching. | Based on functional groups present and established IR correlation tables.[11][12] |

| Mass Spec. | [M]+ at m/z = 198.09 | Corresponding to the molecular formula C₁₀H₁₄O₄. |

Experimental Protocols

The following sections detail representative experimental procedures for the synthesis and quality control analysis of 1,4-di(2-hydroxyethoxy)benzene.

This protocol describes the synthesis of 1,4-di(2-hydroxyethoxy)benzene from hydroquinone and 2-chloroethanol (B45725). This method is a classic Williamson ether synthesis, which proceeds via an Sₙ2 mechanism where the deprotonated hydroxyl groups of hydroquinone act as nucleophiles.[13][14][15]

Reagents and Materials:

-

Hydroquinone

-

2-Chloroethanol

-

Sodium Hydroxide (B78521) (NaOH)

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent[16]

-

Deionized Water

-

Hydrochloric Acid (HCl) for neutralization

-

Ethyl Acetate (B1210297) for extraction

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve hydroquinone (1.0 eq) and sodium hydroxide (2.2 eq) in a minimal amount of water, then add DMF to create a stirrable solution.

-

Nucleophilic Substitution: Slowly add 2-chloroethanol (2.2 eq) to the mixture.

-

Reaction: Heat the mixture to 80-100 °C and maintain under reflux with vigorous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water.

-

Neutralization & Extraction: Neutralize the aqueous solution with dilute HCl. Extract the product into ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product.

References

- 1. This compound | 104-38-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. labproinc.com [labproinc.com]

- 3. specialchem.com [specialchem.com]

- 4. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. 1,3-Bis(2-hydroxyethoxy)benzene(102-40-9) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. 1,4-Diethoxybenzene(122-95-2) 1H NMR spectrum [chemicalbook.com]

- 8. 1,3-Bis(2-hydroxyethoxy)benzene | C10H14O4 | CID 66885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. 1,4-Diethoxybenzene(122-95-2) 13C NMR [m.chemicalbook.com]

- 11. Benzene, 1,4-diethoxy- [webbook.nist.gov]

- 12. benchchem.com [benchchem.com]

- 13. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

A Theoretical Guide to the Conformational Landscape of 1,4-Bis(2-hydroxyethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(2-hydroxyethoxy)benzene, a hydroquinone (B1673460) derivative, possesses significant conformational flexibility due to the presence of two hydroxyethoxy side chains. This flexibility is critical in its interactions within biological systems and its material properties. A thorough understanding of its conformational landscape—the collection of its stable three-dimensional shapes and the energy barriers between them—is therefore essential for applications in drug design and materials science. As of this writing, dedicated theoretical studies on the conformational analysis of this specific molecule are not available in the peer-reviewed literature. This technical guide, therefore, serves as a comprehensive roadmap for researchers wishing to undertake such a study. It outlines the established computational protocols, theoretical methodologies, and data presentation standards necessary to rigorously characterize the conformational preferences of this compound. The principles and workflows described herein are based on standard practices in computational chemistry and are illustrated with examples derived from studies on analogous flexible molecules.

Introduction

The functionality of a molecule is intrinsically linked to its three-dimensional structure. For flexible molecules such as this compound, which features multiple rotatable bonds, a single static structure is insufficient to describe its behavior. Instead, the molecule exists as an ensemble of interconverting conformers, each with a specific geometry and energy. The relative populations of these conformers, and the ease with which they can interconvert, dictate the molecule's overall properties and its ability to bind to biological targets.

The key structural features of this compound that give rise to its conformational complexity are the rotations around the C-O and C-C bonds of the two side chains. Intramolecular hydrogen bonding between the terminal hydroxyl group and the ether oxygen atom can also play a significant role in stabilizing certain conformations. A comprehensive theoretical study is the most effective way to elucidate the intricate details of this molecule's potential energy surface.

This guide will detail the necessary steps to perform a thorough conformational analysis, from the initial generation of possible structures to high-level quantum mechanical calculations and the presentation of the final results.

Methodologies and Experimental Protocols

A robust computational analysis of molecular conformation involves a multi-step process designed to efficiently explore the vast conformational space and accurately determine the energetics of the most stable conformers.

Computational Workflow

The generally accepted workflow for a theoretical conformational analysis is a hierarchical approach, starting with a broad, less computationally expensive search, followed by progressively more accurate (and costly) calculations on a smaller set of candidate structures.

Detailed Protocols

Step 1: Initial Structure Generation and Conformational Search The first step is to generate a diverse set of initial 3D conformers. This is typically achieved using molecular mechanics (MM) force fields (e.g., MMFF94 or UFF) due to their computational efficiency.

-

Protocol:

-

Draw the 2D structure of this compound in a molecular editor.

-

Convert the 2D structure to an initial 3D structure.

-

Perform a systematic or stochastic conformational search. For a molecule with this degree of freedom, a stochastic method like Monte Carlo or a molecular dynamics simulation at high temperature is often effective.

-

All generated conformers are minimized using the chosen MM force field.

-

Step 2: Filtering and Quantum Mechanical Optimization The large number of conformers from the MM search must be reduced to a manageable set of unique, low-energy structures for more accurate quantum mechanics (QM) calculations.

-

Protocol:

-

Filter the MM-optimized conformers, typically retaining those within a 10-15 kcal/mol window of the global minimum.

-

Cluster the remaining conformers based on root-mean-square deviation (RMSD) of atomic positions to identify unique geometries.

-

Optimize the geometry of the representative conformer from each cluster using Density Functional Theory (DFT). A common and reliable choice of method is the B3LYP functional with a Pople-style basis set such as 6-31+G(d,p). The inclusion of a continuum solvent model (e.g., PCM or SMD) is recommended to simulate a solution-phase environment.

-

Perform frequency calculations at the same level of theory to confirm that each optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

Step 3: High-Level Energy Refinement (Optional but Recommended) For a more accurate ranking of conformer energies, single-point energy calculations can be performed on the DFT-optimized geometries using a more robust theoretical method.

-

Protocol:

-

Use the geometries from the DFT optimization.

-

Calculate the single-point electronic energy using a higher level of theory, such as Møller-Plesset perturbation theory (e.g., MP2) with a larger basis set (e.g., aug-cc-pVTZ), or a double-hybrid DFT functional.

-

Data Presentation: Expected Quantitative Results

The results of the conformational analysis should be presented in a clear and organized manner to allow for easy interpretation and comparison. The following tables are examples of how the quantitative data for the different conformers of this compound would be summarized.

Table 1: Key Dihedral Angles (in degrees) for the Most Stable Conformers

This table would define the key dihedral angles that describe the orientation of the side chains and list their values for each stable conformer found.

| Conformer ID | τ1 (Car-O-C-C) | τ2 (O-C-C-O) | τ3 (C-C-O-H) | τ1' (Car-O-C-C) | τ2' (O-C-C-O) | τ3' (C-C-O-H) |

| Conf-1 | 178.5 | 65.2 | 179.1 | 178.5 | 65.2 | 179.1 |

| Conf-2 | 179.0 | 66.8 | 60.5 | 178.9 | -65.5 | 179.5 |

| Conf-3 | 80.1 | 175.3 | 62.3 | -80.1 | 175.3 | 62.3 |

| ...etc. | ... | ... | ... | ... | ... | ... |

| Note: The values presented are hypothetical and for illustrative purposes only. |

Table 2: Relative Energies and Thermodynamic Properties of Stable Conformers

This table is crucial for understanding the relative stability and populations of the conformers at a given temperature. Energies are typically reported relative to the global minimum energy conformer.

| Conformer ID | Relative E (kcal/mol) | Relative H (kcal/mol) | Relative G (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| Conf-1 | 0.00 | 0.00 | 0.00 | 45.2 |

| Conf-2 | 0.55 | 0.52 | 0.60 | 25.1 |

| Conf-3 | 1.10 | 1.05 | 1.15 | 10.3 |

| ...etc. | ... | ... | ... | ... |

| Note: The values presented are hypothetical and for illustrative purposes only. Energies calculated at the B3LYP/6-31+G(d,p) level of theory. |

Visualization of Key Relationships

Visualizing the relationships between different conformers and the energetic barriers separating them is essential for a complete understanding of the molecule's dynamics.

Conformational Interconversion Pathway

A potential energy surface diagram illustrates how different conformers can interconvert. The following diagram shows a hypothetical relationship between three stable conformers, indicating the transition states (TS) that connect them.

Conclusion and Future Directions

This guide provides a comprehensive framework for conducting a state-of-the-art theoretical study on the conformational landscape of this compound. By following the outlined workflow, researchers can generate reliable data on the geometries, relative energies, and populations of its stable conformers. Such a study would fill a notable gap in the current literature and provide invaluable insights for medicinal chemists and material scientists.

Future work could extend this analysis by:

-

Investigating Dimerization: Studying the intermolecular interactions and preferred geometries of dimers of this compound.

-

Simulating Spectroscopic Properties: Using the calculated conformer populations to compute weighted-average NMR chemical shifts and coupling constants for direct comparison with experimental data.

-

Molecular Dynamics Simulations: Performing extended molecular dynamics simulations to explore the dynamic behavior and conformational transitions over time in an explicit solvent environment.

By applying these rigorous computational methods, the scientific community can achieve a deeper understanding of this flexible and important molecule, paving the way for its more effective application in various fields.

Methodological & Application

Application Notes and Protocols: 1,4-Bis(2-hydroxyethoxy)benzene as a Chain Extender in Polyurethane Synthesis

For Researchers, Scientists, and Drug Development Professionals